molecular formula C9H13ClN2 B6160847 2,6-dimethylbenzene-1-carboximidamide hydrochloride CAS No. 2703781-93-3

2,6-dimethylbenzene-1-carboximidamide hydrochloride

Cat. No.: B6160847
CAS No.: 2703781-93-3
M. Wt: 184.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.7. It is primarily used in research settings and is known for its high purity, typically around 95%. This compound is not intended for human or veterinary use and is strictly for in-vitro studies.

Preparation Methods

The synthesis of 2,6-dimethylbenzene-1-carboximidamide hydrochloride involves several steps:

    Starting Materials: 2,6-dimethylbenzonitrile, hydroxylamine hydrochloride, sodium hydroxide, and hydrochloric acid.

    Synthetic Route:

Chemical Reactions Analysis

2,6-dimethylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-dimethylbenzene-1-carboximidamide hydrochloride is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and studies involving enzyme interactions.

    Medicine: It is used in drug discovery and development, particularly in the study of its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and research context.

Comparison with Similar Compounds

2,6-dimethylbenzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    2,6-dimethylbenzonitrile: The starting material for its synthesis.

    2,6-dimethylbenzene-1-carboxamide: A related compound with different functional groups.

    2,6-dimethylbenzene-1-carboxylic acid: Another related compound with distinct chemical properties.

These comparisons highlight the unique properties and applications of this compound in various research fields.

Properties

CAS No.

2703781-93-3

Molecular Formula

C9H13ClN2

Molecular Weight

184.7

Purity

0

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.